

The Enigmatic Synthetic Cannabinoid: A Technical Guide to ADB-BICA

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Compound of Interest

Compound Name: *Adb-bica*

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Discovered in 2016, **ADB-BICA** (1-benzyl-N-(1-carbamoyl-2,2-dimethylpropan-1-yl)-1H-indole-3-carboxamide) is a synthetic cannabinoid that stands as a curious outlier in the ever-expanding landscape of designer drugs. Unlike many of its structural relatives, in-vivo studies have indicated a surprising lack of typical cannabinoid-like effects. This guide provides a comprehensive technical overview of **ADB-BICA**, detailing its history, chemical properties, metabolism, and analytical characterization for researchers, scientists, and drug development professionals.

Discovery and History

ADB-BICA was first identified in materials seized from a clandestine laboratory in China in 2016.^{[1][2]} It belongs to the indole-3-carboxamide family of synthetic cannabinoids, a class of compounds designed to mimic the effects of Δ^9 -tetrahydrocannabinol (THC), the primary psychoactive component of cannabis.^{[1][2]} The initial report on its discovery also included its analytical characterization using various spectroscopic and spectrometric techniques.^[3]

Chemical and Physical Properties

ADB-BICA is structurally related to other synthetic cannabinoids, featuring an indole core, a benzyl substituent at the R1 position, and a tert-butyl-carbamoyl side chain. Its systematic IUPAC name is N-[1-(aminocarbonyl)-2,2-dimethylpropyl]-1-(phenylmethyl)-1H-indole-3-carboxamide. The pure compound is expected to be a crystalline powder, with high lipophilicity and good solubility in non-polar or medium-polarity organic solvents like methanol, ethanol, and acetonitrile.

Property	Value
Chemical Formula	C22H25N3O2
Molecular Weight	363.5 g/mol
CAS Number	2219319-40-9
Appearance	Crystalline powder
Solubility	Soluble in DMF (5 mg/mL), DMSO (10 mg/mL), Ethanol (2 mg/mL)

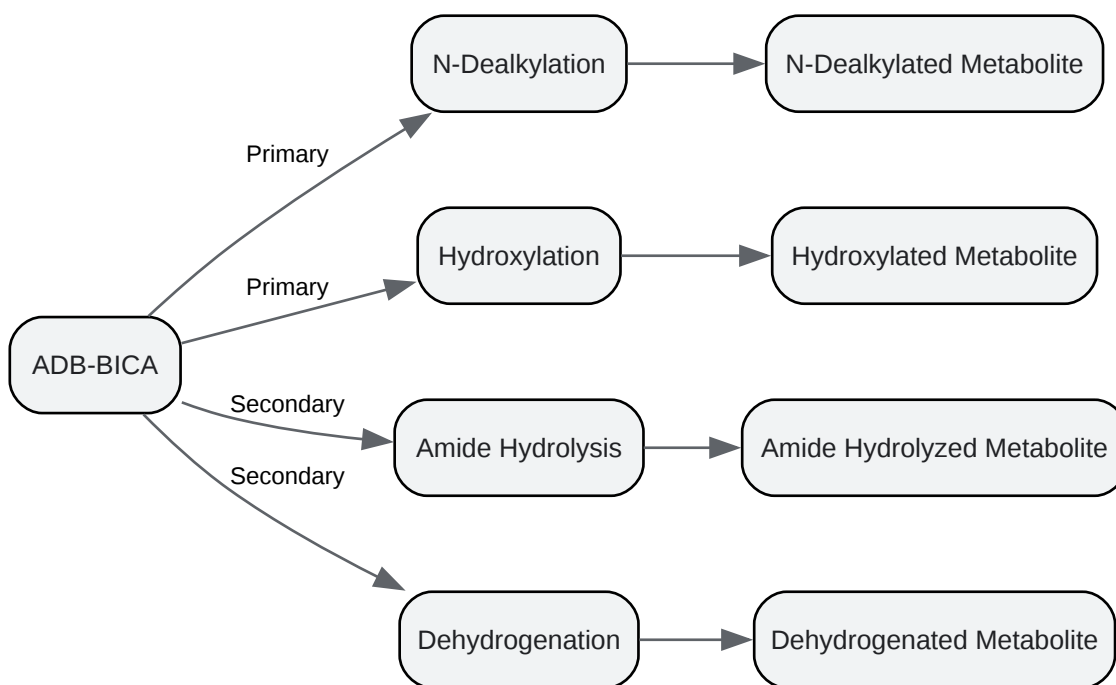
Pharmacology and Toxicology

A pivotal study investigating the in-vivo effects of **ADB-BICA** in adult male C57BL/6 mice revealed a surprising lack of cannabinoid-like activity. Intraperitoneal injections of **ADB-BICA** at doses of 0.02, 0.1, and 0.5 mg/kg did not induce hypolocomotion or hypothermia, effects commonly observed with other synthetic cannabinoids like ADB-BINACA and MDMB-4en-PINACA. This suggests that **ADB-BICA** may have low efficacy at the cannabinoid receptor 1 (CB1R) in vivo, or that its pharmacokinetic profile prevents it from reaching the receptor in sufficient concentrations to elicit a response.

Despite the lack of in-vivo effects in the aforementioned study, a molecular modeling analysis suggested that **ADB-BICA** can adopt a C-shaped geometry conducive to steric interaction with the CB1R. However, to date, no specific in-vitro data on its binding affinity (K_i) or functional activity (EC_{50}) at cannabinoid receptors have been published. The physiological and toxicological properties of **ADB-BICA** remain largely unknown.

Metabolism

In contrast to its apparent in-vivo inactivity, **ADB-BICA** is metabolized by human liver microsomes. An in-vitro study identified several phase I metabolites, with N-dealkylation and hydroxylation being the primary metabolic pathways. Other observed biotransformations included amide hydrolysis and dehydrogenation. The metabolites generated through N-dealkylation and hydroxylation are considered potential markers for detecting **ADB-BICA** intake in biological samples.



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Proposed metabolic pathways of **ADB-BICA** in human liver microsomes.

Synthesis and Analytical Characterization

While a specific synthesis protocol for **ADB-BICA** is not detailed in the available literature, a general synthetic route for indole-3-carboxamide synthetic cannabinoids can be proposed. This typically involves the alkylation of an indole-3-carboxylic acid ester, followed by hydrolysis of the ester and subsequent amide coupling with the appropriate amino acid derivative.



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Plausible synthetic workflow for **ADB-BICA**.

The analytical identification of **ADB-BICA** relies on a combination of chromatographic and spectrometric techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a primary tool for the identification of **ADB-BICA** in seized materials. The electron ionization (EI) mass spectrum provides characteristic fragmentation patterns that aid in its structural elucidation.

GC-MS Parameter	Value
Column	Zebron™ Inferno™ ZB-35HT (15 m x 250 µm x 0.25 µm)
Carrier Gas	Helium (1 mL/min)
Injection Port Temp.	265 °C
Transfer Line Temp.	300 °C
MS Source Temp.	230 °C
Retention Time	7.77 min

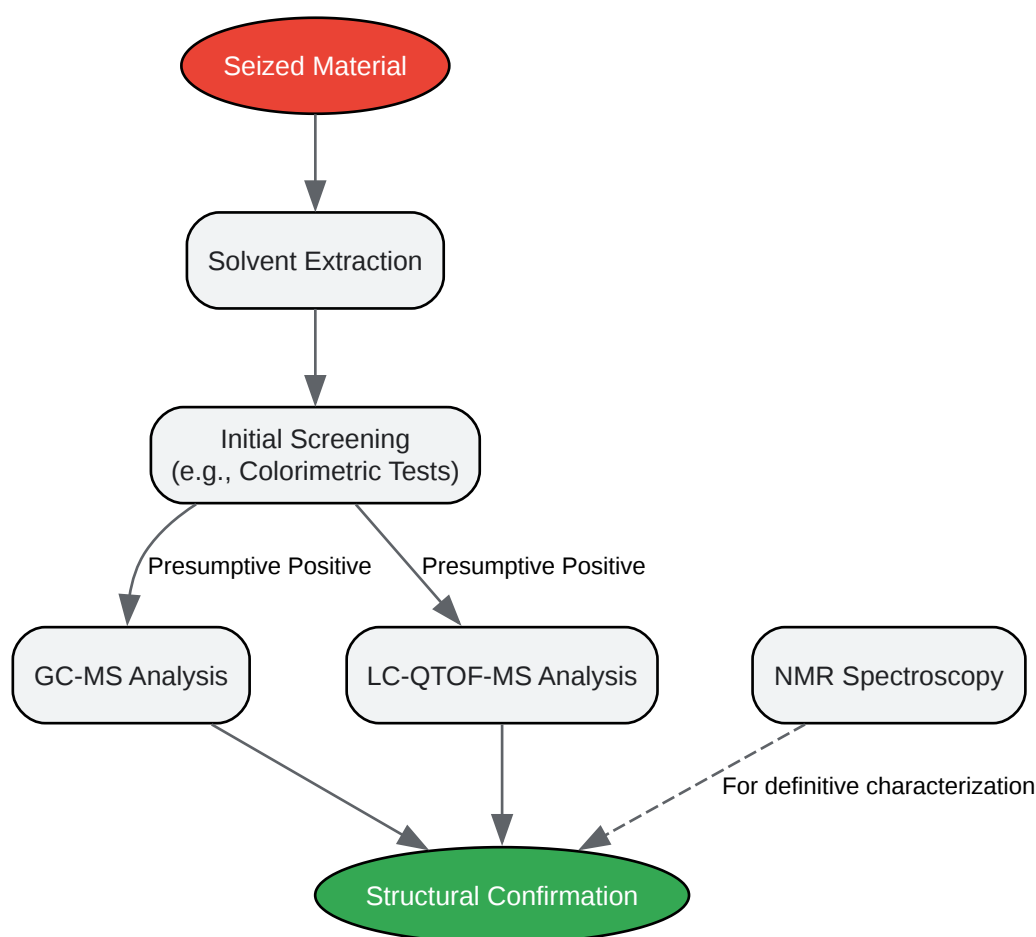
Liquid Chromatography-Quadrupole Time-of-Flight-Mass Spectrometry (LC-QTOF-MS)

LC-QTOF-MS provides high-resolution mass data, enabling the determination of the elemental composition of the parent molecule and its fragments.

LC-MS Parameter	Value
Column	Acquity UPLC® HSS C18 (1.8 µm, 2.1 x 150 mm)
Mobile Phase A	2 mM ammonium formate/0.2% formic acid in water
Mobile Phase B	2 mM ammonium formate/0.2% formic acid in methanol
Flow Rate	0.4 mL/min
Ionization Mode	Positive Electrospray Ionization (ESI+)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information, confirming the connectivity of atoms within the molecule. The proton (^1H) and carbon- 13 (^{13}C) NMR data for **ADB-BICA** have been reported.



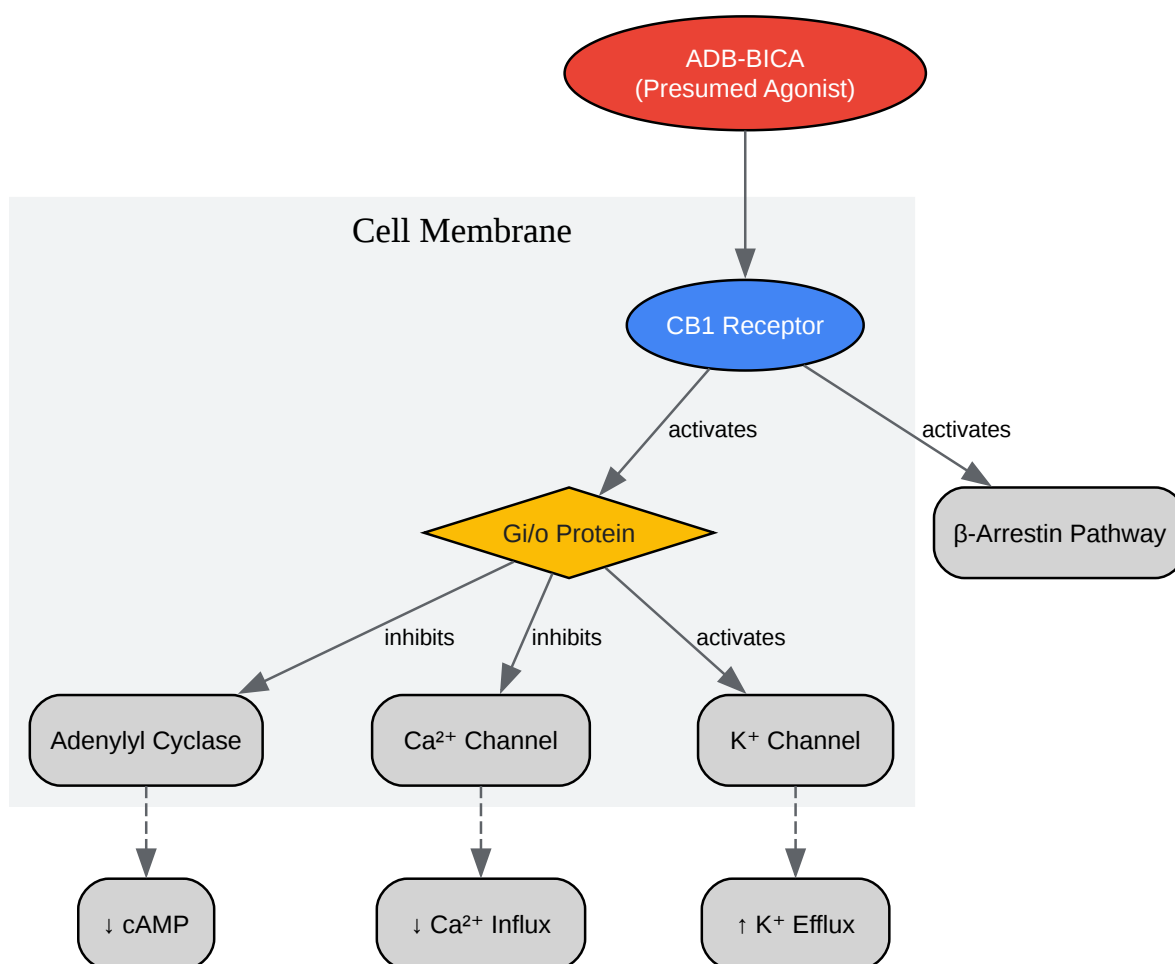
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Typical analytical workflow for the identification of **ADB-BICA**.

Presumed Mechanism of Action: Cannabinoid Receptor Signaling

Although **ADB-BICA** has not demonstrated in-vivo cannabinoid-like effects, its structure suggests that it was designed to target the CB1 receptor, a G-protein coupled receptor (GPCR). Activation of the CB1 receptor by an agonist typically leads to the inhibition of adenylyl

cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels. It also modulates ion channels, such as inhibiting presynaptic N- and Q-type calcium channels and activating G-protein-coupled inwardly rectifying potassium (GIRK) channels. Furthermore, CB1 receptor activation can trigger the β -arrestin signaling pathway.



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